molecular formula C13H16N2O4 B6297481 O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate CAS No. 2375195-00-7

O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate

Cat. No. B6297481
M. Wt: 264.28 g/mol
InChI Key: LCMWJZYPTGPBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H16N2O4 . It has a molecular weight of 264.28 and appears as a yellow oil . The IUPAC name for this compound is 1-benzyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate .


Molecular Structure Analysis

The molecular structure of O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate can be represented by the SMILES notation: COC(=O)C1(N)CN(C(=O)OCC2=CC=CC=C2)C1 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

O1-Benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate is a yellow oil . It should be stored at 0-8 °C . More detailed physical and chemical properties are not available in the sources I found.

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-O-benzyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-11(16)13(14)8-15(9-13)12(17)19-7-10-5-3-2-4-6-10/h2-6H,7-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMWJZYPTGPBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O1-benzyl O3-methyl 3-aminoazetidine-1,3-dicarboxylate

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